1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Description
This compound belongs to the pyrazolo[3,4-c]pyridine class, characterized by a fused bicyclic core with a tetrahydro-pyridine ring and a pyrazole moiety. The tert-butoxycarbonyl (Boc) group at position 6 serves as a protective group for amines, enhancing solubility and stability during synthesis . The carboxylic acid at position 3 provides a handle for further functionalization, such as amidation or salt formation .
Properties
Molecular Formula |
C23H30N4O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H30N4O4/c1-23(2,3)31-22(30)26-12-10-18-19(15-26)27(24-20(18)21(28)29)17-9-11-25(14-17)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,28,29) |
InChI Key |
FGWNNMHEDLZPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2C(=O)O)C3CCN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo-Pyridine Carboxylic Acids
The following table compares key structural and physicochemical properties of the target compound with analogs:
Key Differences in Reactivity and Bioactivity
- Biological Activity : The 4-(2-oxopiperidin-1-yl)phenyl analog (Table 1, row 3) exhibits anti-coagulant properties, while the 4-iodophenyl derivative (row 2) shows liquid crystalline behavior, indicating substituent-dependent applications .
- Synthetic Flexibility : The Boc group in the target compound allows for selective deprotection, enabling modular synthesis of derivatives, unlike the more stable methoxy or iodophenyl groups .
Biological Activity
1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS No. 2177264-68-3) is a compound of interest due to its potential biological activity and therapeutic applications. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N4O4, with a molecular weight of 426.52 g/mol. The compound features a complex structure that includes a pyrrolidine ring and a pyrazolo[3,4-c]pyridine moiety, which are known to contribute to various biological activities.
Research indicates that compounds similar to 1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid may act as inhibitors of mitogen-activated protein kinase (MAPK) pathways. Specifically, they have been shown to inhibit the activity of mitogen-activated protein kinase-activated protein kinase 2 (MK2), which plays a critical role in mediating inflammatory responses and cell proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by modulating cytokine production. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when exposed to lipopolysaccharide (LPS) .
In Vivo Studies
In vivo models have further validated the anti-inflammatory effects of this compound. For example, administration in murine models of arthritis resulted in reduced joint swelling and inflammation compared to control groups. These findings suggest potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | Murine Arthritis Model | Reduced joint inflammation and swelling; decreased levels of TNF-alpha and IL-6. |
| Study 2 | Macrophage Cell Line | Inhibition of LPS-induced cytokine production; modulation of NF-kB signaling pathway. |
| Study 3 | Cancer Cell Lines | Induction of apoptosis in cancer cells through activation of caspase pathways; potential use as an anticancer agent. |
Pharmacological Potential
The pharmacological potential of 1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid extends beyond anti-inflammatory effects. Preliminary studies suggest that it may also possess anticancer properties by inducing apoptosis in various cancer cell lines through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
